molecular formula C12H16O2 B060591 4-(2,5-Dimethoxyphenyl)-1-butene CAS No. 182132-30-5

4-(2,5-Dimethoxyphenyl)-1-butene

Cat. No. B060591
CAS RN: 182132-30-5
M. Wt: 192.25 g/mol
InChI Key: ZBBBWTSWHIBEQB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves electrooxidative chlorination or lithiation followed by reaction with specific reagents. For instance, Uneyama et al. (1983) demonstrated the electrooxidative double ene-type chlorination for the preparation of chlorinated derivatives, showcasing the versatility of synthesis methods that could potentially apply to 4-(2,5-Dimethoxyphenyl)-1-butene (Uneyama et al., 1983). Similarly, Sasaki et al. (1999) synthesized 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene via aromatic nucleophilic substitution, which points to the chemical flexibility in synthesizing complex molecules (Sasaki, Tanabe, & Yoshifuji, 1999).

Molecular Structure Analysis

The molecular structure of related compounds, such as N-(2,5-Dimethoxyphenyl)-N′-[4-(2-hydroxyethyl)phenyl]urea, reveals planar units and specific dihedral angles that stabilize the molecular structure through intramolecular hydrogen bonds (Choi et al., 2010). These structural insights are crucial for understanding the behavior and reactivity of this compound.

Chemical Reactions and Properties

The chemical reactivity of similar compounds has been explored through various reactions, including cycloadditions and electrophilic substitutions. For example, the study of α-carbonyl β-1 lignin model dimers like 1,2-di(3′,4′-dimethoxyphenyl)ethanone under different conditions sheds light on the potential reactivity of this compound (Castellan et al., 1990).

Physical Properties Analysis

The physical properties of chemical compounds are deeply influenced by their molecular structure. For instance, the study on the crystal structure and intermolecular interactions of various dimethoxyphenyl derivatives offers insights into the solid-state characteristics that could be relevant for this compound (Mido et al., 2017).

Scientific Research Applications

Molecular Structure and Interactions

The study of compounds similar to 4-(2,5-Dimethoxyphenyl)-1-butene, such as N-(2,5-Dimethoxyphenyl)-N′-[4-(2-hydroxyethyl)phenyl]urea, reveals insights into molecular structure, including planarity of the dimethoxyphenyl unit and stabilization through hydrogen bonding. These structural insights are crucial for understanding the physical and chemical properties of similar compounds, which can be applied in designing materials with desired characteristics (Hyeong Choi et al., 2010).

Reactivity and Photophysical Studies

Research on derivatives of this compound, such as substituted 1,2-diarylethenes, offers valuable information on their photophysical properties, including fluorescence. Understanding these properties is essential for applications in photovoltaics and organic light-emitting diodes (OLEDs), where materials' ability to absorb and emit light is fundamental (Anil Kumar Singh & Sriram Kanvah, 2001).

Catalytic Applications

Studies have demonstrated the potential of similar compounds in catalysis, such as the selective dimerization of ethylene to 1-butene. This application is particularly relevant in the petrochemical industry for producing higher-value products from simple olefins. The research suggests that understanding the electronic and steric effects of substituents on the phenyl ring can influence catalytic activity and selectivity (E. Metzger et al., 2016).

Material Science and Polymer Synthesis

The synthesis and manipulation of compounds like this compound play a critical role in material science, where they can be used as building blocks for complex molecular architectures. This is crucial for developing new materials with specific mechanical, optical, or electrical properties, impacting fields ranging from electronics to biomedicine (Jin et al., 2001).

Mechanism of Action

Target of Action

The primary targets of 4-(2,5-Dimethoxyphenyl)-1-butene are the 5-HT2A and 5-HT2C receptors . These receptors are part of the serotonin receptor family and play a crucial role in the regulation of mood, cognition, and perception.

Mode of Action

This compound acts as a partial agonist at the 5-HT2A and 5-HT2C receptors The activation of these receptors leads to a series of intracellular events, including the enhancement of the phosphorylation of the cyclic adenosine monophosphate (cAMP)-response element binding protein (CREB) through mitogen-activated protein (MAP) kinase and calcium/calmodulin dependent kinase II (CaMKII) pathways .

Biochemical Pathways

Upon activation of the 5-HT2A and 5-HT2C receptors, this compound triggers a cascade of biochemical reactions. These include the upregulation of neuronal plasticity-associated genes such as Arc, Bdnf1, Cebpb, and Egr2 . These genes are implicated in the regulation of neuronal plasticity, which is crucial for learning and memory.

Pharmacokinetics

Similar compounds are known to be extensively metabolized in the liver, with various metabolites being produced via hydroxylation, o-demethylation, n-debenzylation, glucuronidation, sulfation, and acetylation . These metabolic processes can significantly impact the bioavailability of the compound.

Result of Action

The activation of the 5-HT2A and 5-HT2C receptors by this compound can lead to a variety of molecular and cellular effects. These include enhanced dendritic arborization and synaptogenesis, which are processes involved in the formation and strengthening of neural connections . This can potentially lead to changes in cognition and perception.

properties

IUPAC Name

2-but-3-enyl-1,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-4-5-6-10-9-11(13-2)7-8-12(10)14-3/h4,7-9H,1,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBBWTSWHIBEQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60609674
Record name 2-(But-3-en-1-yl)-1,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

182132-30-5
Record name 2-(But-3-en-1-yl)-1,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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